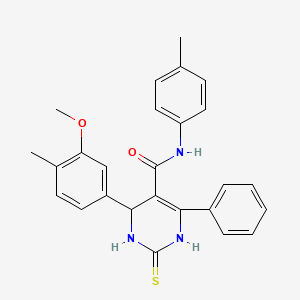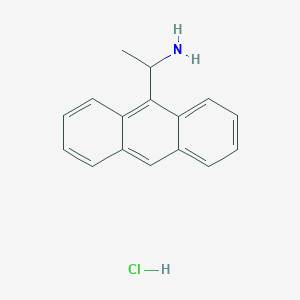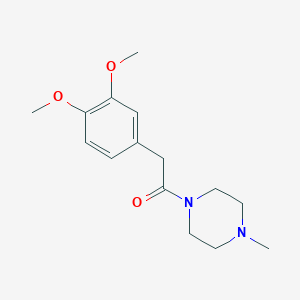![molecular formula C9H10NNa2O6P B12496597 Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate](/img/structure/B12496597.png)
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate is a compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate typically involves the reaction of L-tyrosine with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, phosphine oxides, and substituted amino compounds. These products have diverse applications in medicinal chemistry and industrial processes .
科学的研究の応用
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: It has potential therapeutic applications, particularly in the treatment of bone diseases due to its ability to bind to hydroxyapatite.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes involved in phosphorus metabolism, thereby affecting biochemical pathways. It also has a high affinity for hydroxyapatite, making it useful in bone-related applications .
類似化合物との比較
Similar Compounds
Similar compounds include other phosphonates such as:
- Disodium 2-amino-3-[4-(hydroxyphosphinato)phenyl]propanoate
- Disodium 2-amino-3-[4-(phosphonooxy)phenyl]propanoate
Uniqueness
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to bind to hydroxyapatite and inhibit enzymes involved in phosphorus metabolism sets it apart from other similar compounds .
特性
分子式 |
C9H10NNa2O6P |
|---|---|
分子量 |
305.13 g/mol |
IUPAC名 |
disodium;2-amino-3-[4-[hydroxy(oxido)phosphoryl]oxyphenyl]propanoate |
InChI |
InChI=1S/C9H12NO6P.2Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;;/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
InChIキー |
DDNCBOICFISMSZ-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)OP(=O)(O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B12496514.png)

![Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate](/img/structure/B12496519.png)
![Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12496525.png)
![(2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12496532.png)
![(1R,7s)-5-chloro-N-[(1S,7r)-5-chloroadamantan-2-yl]adamantan-2-amine](/img/structure/B12496539.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12496541.png)


![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12496575.png)
![Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496577.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)
![(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)
